Dimethyl 3-methylhexanedioate

Vue d'ensemble

Description

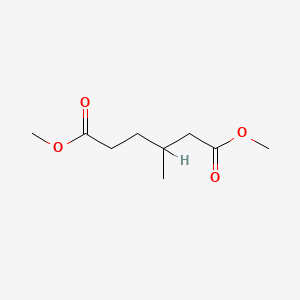

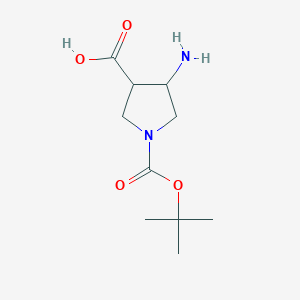

Dimethyl 3-methylhexanedioate is a chemical compound with the formula C9H16O4 . It is also known by other names such as Hexanedioic acid, 3-methyl-, dimethyl ester .

Molecular Structure Analysis

The molecular structure of Dimethyl 3-methylhexanedioate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChIKey for this compound is HOUQYONBQJFBPF-UHFFFAOYSA-N .Applications De Recherche Scientifique

Neuroprotective Effects

Dimethyl sulfoxide (DMSO), which shares a similar molecular structure to Dimethyl 3-methylhexanedioate, has been shown to suppress ion currents and calcium influx induced by glutamate in hippocampal neurons, suggesting potential neuroprotective effects. This compound can prevent excitotoxic death of neurons, indicating its possible use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Metabolic Implications

In Refsum's disease, a metabolite of phytanic acid, 2,6-dimethyloctanedioic acid, along with increased concentrations of 3-methylhexanedioic acid, has been identified in patients' urine. These compounds suggest an altered metabolic pathway, possibly involving omega-oxidation and subsequent beta-oxidations, with potential implications for understanding and treating this condition (Greter, Lindstedt, & Steen, 1983).

Epigenetic and Cellular Impact

Research indicates that DMSO, a compound related to Dimethyl 3-methylhexanedioate, can induce drastic changes in human cellular processes and the epigenetic landscape. This finding is particularly significant in the context of cryopreservation and in vitro assays, as it suggests that DMSO can disrupt DNA methylation mechanisms, potentially impacting embryonic development (Verheijen et al., 2019).

Chemical Synthesis and Reactions

Dimethyl 3-methylhexanedioate is involved in various chemical synthesis processes. For example, in the cathodic reductive coupling of methyl cinnamate on boron-doped diamond electrodes, dimethyl 3,4-diphenylhexanedioate is a major product, demonstrating the compound's relevance in organic synthesis (Kojima et al., 2015).

DNA Interaction and Potential Toxicity

The interaction of compounds similar to Dimethyl 3-methylhexanedioate with DNA has been studied. For example, the methylation of nucleic acids by related compounds in various rat tissues has been investigated, providing insights into the carcinogenic potential and molecular mechanisms of these compounds (Kleihues, Kolar, & Margison, 1976).

Propriétés

IUPAC Name |

dimethyl 3-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQYONBQJFBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334670 | |

| Record name | Dimethyl 3-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-methylhexanedioate | |

CAS RN |

54576-13-5 | |

| Record name | Dimethyl 3-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)